(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound with the molecular formula C18H10N4O2. It is known for its unique structure, which includes an anthracene core with amino and dioxo functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-amino-9,10-dioxoanthracene with methylene bis(malononitrile) under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives .
Scientific Research Applications
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-9,10-dioxoanthracene: Shares the anthracene core but lacks the methylene and dicarbonitrile groups.
9,10-Anthraquinone: Similar dioxo groups but lacks the amino and methylene functionalities.
1-Amino-4-bromoanthracene-9,10-dione: Contains an amino group and dioxoanthracene core but with a bromine substituent.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
IUPAC Name |
2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O2/c19-7-10(8-20)9-22-14-6-5-13(21)15-16(14)18(24)12-4-2-1-3-11(12)17(15)23/h1-6,9,22H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSRUPSOPWLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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